molecular formula C12H13N5O B2453144 6-Cyclopropyl-N-(1-methylpyrazol-4-yl)pyrimidine-4-carboxamide CAS No. 2415512-38-6

6-Cyclopropyl-N-(1-methylpyrazol-4-yl)pyrimidine-4-carboxamide

Cat. No. B2453144
CAS RN: 2415512-38-6
M. Wt: 243.27
InChI Key: BMXQVOXVOAMFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound has been studied in the context of human phosphodiesterase 10. The crystal structure of this enzyme in complex with 6-cyclopropyl-N-(1-methylpyrazol-4-yl)pyrimidine-4-carboxamide has been determined using X-ray diffraction .


Physical And Chemical Properties Analysis

As mentioned earlier, the molecular formula of this compound is C12H13N5O and it has a molecular weight of 243.27. Further physical and chemical properties were not available in the sources I found.

Future Directions

The compound has been part of a high-quality data set of 1162 PDE10A inhibitors with experimentally determined binding affinities . This data set has been used to compare the performance of different machine learning and empirical scoring functions for predicting binding affinities . This suggests that the compound and others like it could play a role in the development of new predictive models in drug discovery .

properties

IUPAC Name

6-cyclopropyl-N-(1-methylpyrazol-4-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-17-6-9(5-15-17)16-12(18)11-4-10(8-2-3-8)13-7-14-11/h4-8H,2-3H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXQVOXVOAMFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.